molecular formula C17H22FN3O3 B13922719 Tert-butyl N-(4-fluoro-1-tetrahydropyran-2-YL-indazol-6-YL)carbamate

Tert-butyl N-(4-fluoro-1-tetrahydropyran-2-YL-indazol-6-YL)carbamate

Katalognummer: B13922719
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: HFNSBYDNHKOXCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-(4-fluoro-1-tetrahydropyran-2-YL-indazol-6-YL)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tert-butyl carbamate group attached to an indazole ring, which is further substituted with a fluoro group and a tetrahydropyran moiety. Its distinct structure makes it a subject of interest in medicinal chemistry and other research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(4-fluoro-1-tetrahydropyran-2-YL-indazol-6-YL)carbamate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate ketones or aldehydes.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Tetrahydropyran Moiety: This step involves the formation of a tetrahydropyran ring through cyclization reactions, often using dihydropyran as a starting material.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl N-(4-fluoro-1-tetrahydropyran-2-YL-indazol-6-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro group.

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-(4-fluoro-1-tetrahydropyran-2-YL-indazol-6-YL)carbamate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe in chemical biology to study biological pathways and molecular interactions.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Wirkmechanismus

The mechanism of action of Tert-butyl N-(4-fluoro-1-tetrahydropyran-2-YL-indazol-6-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the indazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The tetrahydropyran moiety may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tert-butyl N-(4-bromobutyl)carbamate
  • Tert-butyl N-(4-fluoropyrrolidin-3-yl)carbamate

Uniqueness

Tert-butyl N-(4-fluoro-1-tetrahydropyran-2-YL-indazol-6-YL)carbamate is unique due to its combination of a fluoro-substituted indazole ring and a tetrahydropyran moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C17H22FN3O3

Molekulargewicht

335.4 g/mol

IUPAC-Name

tert-butyl N-[4-fluoro-1-(oxan-2-yl)indazol-6-yl]carbamate

InChI

InChI=1S/C17H22FN3O3/c1-17(2,3)24-16(22)20-11-8-13(18)12-10-19-21(14(12)9-11)15-6-4-5-7-23-15/h8-10,15H,4-7H2,1-3H3,(H,20,22)

InChI-Schlüssel

HFNSBYDNHKOXCW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=NN2C3CCCCO3)C(=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.